9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
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Overview
Description
The compound 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex organic molecule that belongs to the class of tetrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and the tetrazoloquinazoline core structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core through the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cyclization reactions involving azide compounds and nitriles or amidines.
Functionalization with Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of methoxy groups and the tetrazoloquinazoline core structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinazolines: Compounds with similar core structures but different substituents.
Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings but different core structures.
Uniqueness
The uniqueness of 9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one lies in its specific combination of the tetrazoloquinazoline core and methoxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-16-7-4-13(5-8-16)15-10-17-21(18(29)11-15)22(28-23(24-17)25-26-27-28)14-6-9-19(31-2)20(12-14)32-3/h4-9,12,15,22H,10-11H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNGFCLZJLXRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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